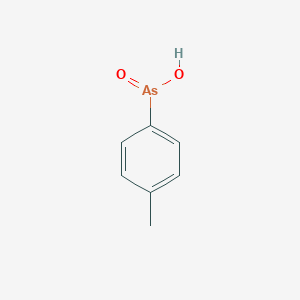

p-Toluylarsinsaure

Description

p-Toluenesulfinic acid (chemical formula: C₇H₈O₂S) is an organosulfur compound characterized by a sulfinic acid functional group (-SO₂H) attached to a para-methylbenzene (p-tolyl) ring. It is commonly encountered as its sodium salt, sodium p-toluenesulfinate (C₇H₇SO₂Na·2H₂O), which is a white crystalline solid with a molecular weight of 210.19 g/mol . This compound is synthesized via diazotization of p-toluidine followed by treatment with sulfur dioxide and copper, or through the reaction of p-tolylmagnesium bromide with sulfur dioxide . It serves as a versatile intermediate in organic synthesis, particularly in reductions and as a precursor for sulfonamide derivatives.

Properties

Molecular Formula |

C7H8AsO2 |

|---|---|

Molecular Weight |

199.06 g/mol |

InChI |

InChI=1S/C7H8AsO2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H,9,10) |

InChI Key |

LXYVRCBCBNIQFG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)[As](=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Toluylarsinsaure can be synthesized through the sulfonation of toluene using concentrated sulfuric acid. The reaction involves electrophilic aromatic substitution, where the sulfonating agent (sulfur trioxide or the HSO₃⁺ cation) reacts with toluene to form p-toluenesulfonic acid. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the continuous addition of toluene and sulfuric acid in a reactor, followed by separation and purification steps to isolate the final product. The use of azeotropic distillation helps in removing water from the reaction mixture, driving the equilibrium towards the formation of this compound .

Chemical Reactions Analysis

Types of Reactions: p-Toluylarsinsaure undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into corresponding sulfonamides.

Substitution: It participates in nucleophilic substitution reactions, where the sulfonic acid group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide and other nucleophiles are employed in substitution reactions.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfonamides.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

p-Toluylarsinsaure has a wide range of applications in scientific research, including:

Chemistry: It is used as a catalyst in esterification, dehydration, and polymerization reactions.

Biology: It serves as a reagent in the synthesis of biologically active compounds.

Medicine: It is used in the pharmaceutical industry as a counterion for basic drugs due to its strong acidic and hydrophilic properties.

Industry: It is employed in the production of dyes, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of p-toluylarsinsaure involves its ability to donate protons (H⁺ ions) due to its strong acidic nature. This proton donation facilitates various chemical reactions by activating substrates or stabilizing transition states. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Similarities

The following compounds share structural or functional similarities with p-toluenesulfinic acid:

p-Toluenesulfonic Acid (C₇H₈O₃S)

- Structural Relationship : Contains a sulfonic acid group (-SO₃H) instead of a sulfinic acid group (-SO₂H).

- Synthesis : Typically produced via sulfonation of toluene using concentrated sulfuric acid or chlorosulfonic acid.

- Applications : Widely used as a strong acid catalyst in esterification and alkylation reactions, and in detergent formulations .

p-Toluenesulfonamide (C₇H₉NO₂S)

- Structural Relationship : Derived from p-toluenesulfonic acid by replacing the hydroxyl group with an amine (-NH₂).

- Synthesis : Prepared by reacting p-toluenesulfonyl chloride with ammonia or amines.

- Applications : Key intermediate in pharmaceuticals (e.g., antibacterial agents) and polymer stabilizers .

Comparative Data Table

Key Research Findings

Reductive Properties : Sodium p-toluenesulfinate demonstrates superior reducing capabilities compared to sulfonic acids, making it valuable in asymmetric synthesis and radical reactions .

Acidity Comparison : p-Toluenesulfonic acid (pKa ≈ -2.8) is significantly more acidic than p-toluenesulfinic acid (pKa ≈ 1.5), limiting the latter’s utility in strongly acidic environments .

Biological Activity : Sulfonamides like p-toluenesulfonamide exhibit antimicrobial properties, whereas sulfinic acids are less explored in medicinal chemistry due to stability challenges .

Further Resources

- Chemical Compounds Deep Profiling Services (CC-DPS) for spectral data .

- NIST Chemistry WebBook for physicochemical properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.